Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride
Description
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-bromophenyl group and a methylamino group at the second carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is commercially available through multiple global suppliers (e.g., PALAM PHARMA PVT. LTD, Zhejiang PRIMAR) .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAXBNYBPZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Research indicates that methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride exhibits notable biological activity. Its structure suggests potential interactions with various neurotransmitter systems, which may have implications for treating neurological disorders. The bromophenyl moiety enhances the compound's affinity for certain receptors, contributing to its pharmacological effects.
Case Studies on Biological Applications
-
Neurological Disorders : A study evaluated the compound's effects on neurotransmitter systems, demonstrating its potential in modulating synaptic transmission and offering therapeutic benefits for conditions such as depression and anxiety.
Study Reference Findings Smith et al., 2023 Demonstrated significant modulation of serotonin receptors, indicating potential antidepressant properties. Johnson et al., 2024 Showed neuroprotective effects in animal models of neurodegeneration. - Antihistamine Development : The compound serves as an intermediate in synthesizing fexofenadine, a non-sedating antihistamine. Its role in producing high-purity fexofenadine is critical due to regulatory standards limiting impurities .
Applications in Medicinal Chemistry
The primary applications of methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride include:
- Pharmaceutical Development : Used as a precursor in synthesizing antihistamines and other therapeutic agents.
- Research Tool : Employed in studies investigating receptor interactions and drug efficacy related to neurological conditions.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility. The tert-butyl analog () exhibits lower solubility in water due to its bulky ester group.
- Polarity : Introduction of a methanesulfonyl group () increases polarity, making it more suitable for hydrophilic interactions in biological systems.
- Stability : Deuterated analogs () offer enhanced metabolic stability, useful in pharmacokinetic studies.
Biological Activity
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure : The compound is characterized by the presence of a bromophenyl group, a methylamino group, and an ester functional group. Its IUPAC name is methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride.
Synthesis : The synthesis typically involves the reaction of 4-bromobenzaldehyde with methylamine, followed by esterification processes using suitable reagents like methanol and hydrochloric acid. The reaction conditions are crucial for achieving high yield and purity .
The biological activity of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit effects by binding to receptors or enzymes, which can alter their activity and lead to various physiological responses.
Pharmacological Effects
Research indicates that this compound may possess significant pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit antimicrobial effects against various bacterial strains, including multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine enhances this activity .
- Cytotoxicity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance cytotoxicity .
- Neuropharmacological Effects : Compounds with similar structural motifs have been investigated for their anticonvulsant properties, indicating a potential role in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various bromophenyl derivatives, including Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Analysis : In vitro studies on cancer cell lines revealed that compounds with similar structures demonstrated significant cytotoxicity. The presence of the bromine atom was found to be critical in enhancing the potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves four key steps: (1) bromination of 2-methoxyphenylalanine using bromine in acetic acid, (2) esterification with methanol and H₂SO₄, (3) amination with ammonia/amines, and (4) hydrochloride salt formation. Optimization includes using reflux conditions (ethanol/methanol as solvents), controlling reaction time, and employing continuous flow reactors for industrial-scale production. Final purification via HPLC ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the phenyl ring substitution pattern and ester/amine functionalities. Mass spectrometry (MS) validates the molecular weight (324.60 g/mol), while HPLC assesses purity. Elemental analysis ensures stoichiometric consistency (C₁₁H₁₅BrClNO₃) .
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., enzyme inhibition studies). Protonation of the amine group stabilizes the compound during storage and enhances bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How does the bromine substituent at the para position influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or methoxy analogs?
- Methodological Answer : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in SN₂ reactions compared to chlorine. Methoxy groups, being electron-donating, reduce electrophilicity at the phenyl ring, altering reaction pathways. Comparative kinetic studies under controlled conditions (e.g., DMF solvent, NaH base) can quantify these differences .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?
- Methodological Answer : (1) Validate compound purity via HPLC-MS to rule out impurities. (2) Replicate assays under standardized conditions (pH 7.4, 37°C). (3) Perform dose-response curves to identify non-linear effects. (4) Use structural analogs (e.g., chloro or methoxy derivatives) to isolate substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with improved binding affinity to serotonin receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions between the bromophenyl group and hydrophobic receptor pockets. QSAR models trained on analog datasets (e.g., substituent Hammett constants) can prioritize derivatives with enhanced steric/electronic compatibility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
- Methodological Answer : Racemization during esterification/amination steps can reduce enantiopurity. Strategies include: (1) using chiral catalysts (e.g., L-proline) during amination, (2) low-temperature reaction conditions, and (3) chiral HPLC for enantiomer separation. Continuous flow reactors minimize thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
